N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
Beschreibung
N-(2-(3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a benzamide derivative featuring a pyridazinone core substituted with a 4-fluorophenyl group and an ethylbenzamide side chain. This compound is structurally notable for its dual pharmacophores: the pyridazinone moiety is associated with kinase inhibition and anti-inflammatory activity, while the benzamide group is commonly linked to histone deacetylase (HDAC) inhibitory properties . Its synthesis typically involves coupling pyridazinone intermediates with benzamide derivatives under basic conditions, as seen in related benzamide syntheses .
Eigenschaften
IUPAC Name |
N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c20-16-8-6-14(7-9-16)17-10-11-18(24)23(22-17)13-12-21-19(25)15-4-2-1-3-5-15/h1-11H,12-13H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOONVMJVFHZGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary targets of the compound are yet to be identified. It is known that many bioactive aromatic compounds interact with multiple receptors, which can be helpful in developing new useful derivatives.
Mode of Action
It is likely that it interacts with its targets in a manner similar to other bioactive aromatic compounds, resulting in changes that affect the function of the target.
Biochemical Pathways
The specific biochemical pathways affected by the compound are currently unknown. It is known that bioactive aromatic compounds can affect a variety of pathways, leading to diverse downstream effects.
Pharmacokinetics
The compound’s molecular weight is 294119, which may influence its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. It is known that bioactive aromatic compounds can have diverse biological activities.
Biologische Aktivität
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula: C19H18FN4O2
- Molecular Weight: 380.4 g/mol
- CAS Number: 922994-01-2
The structure of this compound includes a pyridazinone core, a fluorophenyl group, and an amide linkage, which may contribute to its biological interactions.
The biological activity of N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorophenyl group is believed to enhance binding affinity to specific biological targets, potentially altering cellular processes.
1. Antimicrobial Activity
Research indicates that derivatives of pyridazinone compounds exhibit significant antimicrobial properties. For instance, compounds similar to N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide have shown effectiveness against various bacterial strains.
| Compound | Activity | Target |
|---|---|---|
| N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide | Moderate | Gram-positive bacteria |
| Similar Pyridazinones | High | Gram-negative bacteria |
2. Cholinesterase Inhibition
Studies have demonstrated that certain derivatives of this compound can inhibit cholinesterases, which are critical in neurotransmission. The inhibition of acetylcholinesterase (AChE) is particularly relevant for treating neurodegenerative diseases like Alzheimer's.
| Compound | IC50 (µM) | Selectivity |
|---|---|---|
| N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide | 5.0 | High towards AChE |
| Tacrine (reference) | 5.5 | Moderate |
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyridazinone derivatives, including N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide. The results indicated that this compound exhibited promising activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of cholinesterase inhibitors derived from pyridazinone scaffolds. The study found that N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide demonstrated significant inhibition of AChE, which could be beneficial in treating Alzheimer's disease .
Vergleich Mit ähnlichen Verbindungen
Structural Comparisons
The compound shares structural similarities with several benzamide and pyridazinone derivatives (Table 1). Key differences lie in substituent groups and their positions, which critically influence bioactivity and selectivity.
Key Observations :
- Pyridazinone vs. Pyrimidinone Cores: Pyridazinone derivatives (e.g., the target compound and (S)-17b) exhibit HDAC inhibition, while pyrimidinone analogs (e.g., N-(2,4-diketo-1H-pyrimidin-6-yl)-2-fluoro-benzamide) target KFase . The pyridazinone’s electron-deficient core may enhance binding to HDAC’s catalytic zinc ion.
- Fluorophenyl Substitution: The 4-fluorophenyl group in the target compound enhances metabolic stability and target affinity compared to non-fluorinated analogs, as seen in HDAC inhibitors .
Pharmacological Activity Comparisons
HDAC Inhibition :
- The target compound’s analog, (S)-17b, inhibits class I HDAC isoforms (IC₅₀ = 34.6 μM for hERG channel) and shows potent antitumor activity in SKM-1 xenograft models (tumor growth inhibition >70% at 50 mg/kg) .
- In contrast, non-pyridazinone benzamides (e.g., vorinostat) lack the pyridazinone moiety and show broader HDAC class inhibition but poorer isoform selectivity.
KFase Inhibition :
- N-(2,4-Diketo-1H-pyrimidin-6-yl)-2-fluoro-benzamide binds to KFase with an affinity energy of -9.0 kcal/mol, outperforming the target compound’s structural analogs in mosquito-specific enzyme targeting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
